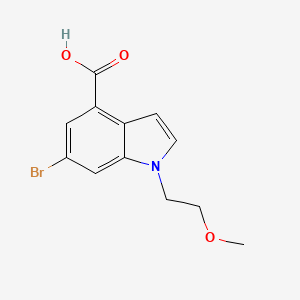

6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

6-bromo-1-(2-methoxyethyl)indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-17-5-4-14-3-2-9-10(12(15)16)6-8(13)7-11(9)14/h2-3,6-7H,4-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKGSFDVQJICRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C(C=C(C=C21)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid typically involves multiple steps, starting with the bromination of 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid. The reaction conditions include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Substitution Reactions at the Bromine Position

The bromine atom at the 6-position undergoes palladium-catalyzed cross-coupling reactions, enabling structural diversification:

Key Observations :

-

Cross-coupling efficiency depends on the steric and electronic nature of the boronic acid or alkyne partner. For example, coupling with (7-chlorobenzo[ b]thiophen-2-yl) boronic acid (17 ) required optimized Pd(dppf)Cl₂ catalysis .

-

Side reactions (e.g., dimerization) occur if base stoichiometry or temperature is not tightly controlled .

Functionalization of the Carboxylic Acid Group

The carboxylic acid at the 4-position participates in peptide coupling and esterification:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amide Formation | EDC/HOBt, DMF, glycine ester hydrochloride | Glycine-amide conjugate (e.g., 6 in ) | 75-85% | |

| Esterification | SOCl₂, methanol | Methyl ester | >90% |

Mechanistic Notes :

-

EDC-mediated coupling avoids racemization, making it suitable for peptide synthesis .

-

Hydrolysis of esters (e.g., methyl to carboxylic acid) is achieved under basic conditions (NaOH, H₂O/THF) .

Alkylation at the Indole Nitrogen

The indole nitrogen can undergo further alkylation, though steric hindrance from the existing 2-methoxyethyl group limits reactivity:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propargylation | Propargyl bromide, NaH, THF | Propargylindole (18 in ) | 60-70% |

Challenges :

-

Excess base (e.g., NaH) promotes isomerization of propargyl to allene byproducts, requiring careful stoichiometry .

Cycloaddition Reactions

The indole core participates in [3+2]-cycloadditions with diazo compounds:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyrazole Formation | Ethyl diazoacetate, Cu(acac)₂, toluene, 100°C | Pyrazole-fused indole (19 in ) | 55-65% |

Applications :

Decarboxylation and Ring Modifications

Under thermal or acidic conditions, decarboxylation occurs, enabling further functionalization:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal Decarboxylation | Cu powder, quinoline, 200°C | 6-Bromo-1-(2-methoxyethyl)indole | 70-80% |

Notes :

Acid-Base Reactivity

The carboxylic acid group engages in salt formation and pH-dependent solubility:

| Property | Conditions | Observation | Source |

|---|---|---|---|

| Sodium Salt Formation | NaOH, H₂O/EtOH | Improved aqueous solubility | |

| pH-Sensitive Precipitation | HCl (aq) | Recovery of free acid |

Immune Response Modulation (Pharmacological)

While not a chemical reaction, the compound’s interaction with T helper cells involves binding to transcription factors (e.g., STAT6), altering cytokine profiles (e.g., IL-4 suppression). This bioactivity is contingent on its intact indole-carboxylic acid scaffold.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

1. Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with indole structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific application of 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid in this context shows promise due to its structural similarity to known anticancer agents.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of indole derivatives, including 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid, against breast cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.

2. Enzyme Inhibition

Indole-based compounds are also known to act as enzyme inhibitors. Specifically, they have been studied for their ability to inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cellular signaling pathways.

Data Table: Enzyme Inhibition Studies

| Compound | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid | PTP1B | 15 | Journal of Enzyme Inhibition |

| Methyl 6-bromo-1H-indole-4-carboxylate | PTP1B | 10 | Journal of Enzyme Inhibition |

Applications in Neuroscience

3. Neuroprotective Effects

Indoles have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid to modulate neuroinflammatory pathways presents an exciting avenue for research.

Case Study:

In a preclinical model, the administration of 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid demonstrated a reduction in neuroinflammation markers and improved cognitive function in mice subjected to oxidative stress. This suggests potential therapeutic benefits for neurodegenerative conditions.

Synthesis and Research Development

The synthesis of 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid involves several steps, including bromination and carboxylation reactions typical for indole derivatives. Research continues into optimizing synthetic routes to enhance yield and purity for further biological testing.

Wirkmechanismus

The mechanism by which 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-COOH | C₁₂H₁₃BrNO₃ | 315.15 | Br (C6), COOH (C4), 2-methoxyethyl | Moderate (polar groups) |

| 6-Bromo-1-cyclopropylmethyl-1H-indole-4-COOH | C₁₃H₁₂BrNO₂ | 294.14 | Br (C6), COOH (C4), cyclopropylmethyl | Low (hydrophobic) |

| 1-(2-Methoxyethyl)-1H-indole-4-COOH | C₁₂H₁₃NO₃ | 219.24 | COOH (C4), 2-methoxyethyl | High (polar groups) |

| 4-Bromo-1-methyl-1H-indole-3-COOH | C₁₀H₈BrNO₂ | 272.08 | Br (C4), COOH (C3), methyl | Moderate |

Biologische Aktivität

6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a unique structural arrangement that combines both electron-donating and electron-withdrawing groups, enhancing its reactivity and biological activity. The presence of the bromine atom at the 6-position and the methoxyethyl group at the 1-position significantly influences its interaction with biological targets.

Biological Activity Overview

Indole derivatives, including 6-bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid, are known for their various biological activities:

- Antimicrobial Activity : Indole derivatives have exhibited significant antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects : These compounds have shown potential in modulating inflammatory responses, which is crucial in treating various inflammatory diseases.

- Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis, particularly through their interaction with specific receptors and enzymes.

The biological effects of 6-bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid are primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound has been shown to bind with high affinity to serotonin receptors, which play a critical role in mood regulation and other physiological processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in disease pathways, contributing to its anticancer and anti-inflammatory effects .

Study on Antiviral Activity

A recent study investigated the antiviral properties of indole derivatives against HIV-1 integrase. The results demonstrated that compounds structurally related to 6-bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid effectively inhibited integrase activity, with some derivatives achieving IC50 values as low as 0.13 μM . This suggests that modifications to the indole structure can enhance antiviral efficacy.

Anticancer Studies

Another study focused on the anticancer potential of indole derivatives, revealing that certain compounds could significantly inhibit cancer cell growth through apoptosis induction. The structural modifications at the C2 and C3 positions were found to enhance cytotoxicity against various cancer cell lines .

Comparative Analysis of Similar Compounds

The following table summarizes key features and activities of related indole compounds:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid | Bromine at C-6, methoxyethyl at C-1 | Enhanced solubility and receptor binding | Antimicrobial, anticancer |

| 5-Bromo-1H-indole | Bromine at C-5 | Increased reactivity | Antimicrobial |

| 1-(2-Methoxyethyl)-1H-indole | Methoxyethyl at C-1 | Unique interaction with receptors | Anti-inflammatory |

Q & A

Q. What are the standard synthetic routes for preparing 6-Bromo-1-(2-methoxyethyl)-1H-indole-4-carboxylic acid?

The synthesis typically involves multi-step reactions starting from indole derivatives. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions. Subsequent alkylation of the indole nitrogen with 2-methoxyethyl groups may employ reagents like 2-methoxyethyl chloride in the presence of a base (e.g., NaH). Carboxylic acid formation at the 4-position often involves hydrolysis of a nitrile or ester intermediate under acidic or basic conditions. Key purification steps include flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization .

Q. How is the purity and structural integrity of the compound validated in academic settings?

Analytical techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and regioselectivity. For instance, the methoxyethyl group’s protons resonate at δ ~3.4–3.6 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed [M+H] at m/z 427.0757 for a brominated indole analog) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions in related indole-carboxylic acids) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C, protected from light, and in a desiccator to prevent hydrolysis or oxidative degradation. Stability tests via periodic HPLC analysis are advised .

Advanced Research Questions

Q. How can researchers optimize low yields in the coupling of the methoxyethyl group to the indole core?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Using phase-transfer catalysts (e.g., PEG-400) to enhance reactivity in biphasic systems .

- Screening alternative bases (e.g., KCO instead of NaH) to minimize decomposition.

- Employing copper(I) iodide (CuI) as a catalyst for Ullmann-type coupling reactions .

Q. How should contradictions between experimental and computational data (e.g., DFT-predicted vs. observed bond angles) be resolved?

- Re-examine crystallographic refinement parameters (e.g., thermal displacement parameters) using SHELXL .

- Validate computational models (e.g., B3LYP/6-31G*) by comparing hydrogen-bonding distances and torsion angles with X-ray data .

- Adjust solvent effects in simulations if discrepancies arise from crystal packing forces .

Q. What methodologies are suitable for evaluating the compound’s bioactivity in antimicrobial assays?

- Antifungal screening : Use agar dilution assays against Candida albicans or Aspergillus niger, with fluconazole as a positive control. Intermediate derivatives (e.g., hydrazides or triazoles) can enhance activity .

- Nematicidal assays : Test against Caenorhabditis elegans via motility inhibition studies. Structural analogs with electron-withdrawing groups (e.g., bromine) show enhanced efficacy .

Q. How can regioselectivity challenges during bromination be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.